molecular formula C31H31NO6 B11138059 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11138059
M. Wt: 513.6 g/mol
InChI Key: IHBVECIROPITRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE apart from similar compounds is its specific substitution pattern and the presence of the 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C31H31NO6

Molecular Weight

513.6 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C31H31NO6/c1-4-11-26(32-31(35)36-19-23-14-9-6-10-15-23)30(34)37-27-17-16-24-20(2)25(18-22-12-7-5-8-13-22)29(33)38-28(24)21(27)3/h5-10,12-17,26H,4,11,18-19H2,1-3H3,(H,32,35)

InChI Key

IHBVECIROPITRT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.